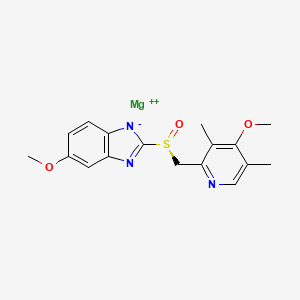

Esomeprazole magnesium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H18MgN3O3S+ |

|---|---|

Molecular Weight |

368.7 g/mol |

IUPAC Name |

magnesium 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazol-1-ide |

InChI |

InChI=1S/C17H18N3O3S.Mg/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+2/t24-;/m0./s1 |

InChI Key |

VDGDWWUKRIBTIH-JIDHJSLPSA-N |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

Esomeprazole Magnesium and the Gastric Proton Pump: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esomeprazole, the S-isomeprazole, is a potent proton pump inhibitor (PPI) widely utilized in the management of acid-related gastrointestinal disorders. This technical guide provides an in-depth exploration of the molecular mechanism by which esomeprazole magnesium irreversibly inhibits the gastric H+/K+ ATPase, the final step in acid secretion. It details the journey of esomeprazole from a prodrug to its active form, its covalent interaction with the proton pump, and the resulting physiological effects. This document also includes a compilation of quantitative data on its inhibitory activity and detailed experimental protocols for its study, aimed at supporting further research and development in this field.

Introduction: The Gastric H+/K+ ATPase - The Ultimate Target for Acid Suppression

The gastric H+/K+ ATPase, or proton pump, is a P-type ATPase located in the secretory canaliculi of parietal cells in the stomach lining.[1] It is the primary enzyme responsible for gastric acid secretion, exchanging intracellular hydronium ions (H+) for extracellular potassium ions (K+) against a steep concentration gradient.[1][2] This process is the final and rate-limiting step in the production of gastric acid.[1] The activity of the H+/K+ ATPase is regulated by a complex signaling cascade involving histamine, acetylcholine, and gastrin, which stimulate the translocation of the proton pumps to the canalicular membrane.[3]

Proton pump inhibitors (PPIs), such as esomeprazole, are a class of drugs that specifically target and inhibit the H+/K+ ATPase, leading to a profound and long-lasting reduction in gastric acid secretion.[4][5] Esomeprazole is the S-enantiomer of omeprazole and exhibits a higher bioavailability and more consistent acid control compared to its racemic predecessor.[4]

The Journey of Esomeprazole Magnesium: From Prodrug to Active Inhibitor

Esomeprazole magnesium is administered as an inactive prodrug.[6][7] Its journey to becoming an active inhibitor of the H+/K+ ATPase is a multi-step process critically dependent on the acidic environment of the parietal cell's secretory canaliculi.

The Role of Magnesium Salt

The magnesium salt of esomeprazole enhances the drug's stability, particularly under alkaline conditions.[8][9][10] This is crucial for protecting the acid-labile esomeprazole molecule from degradation in the neutral pH of the intestines before its absorption into the bloodstream.[8][9]

Accumulation and Acid-Catalyzed Activation

As a weak base, esomeprazole selectively accumulates in the highly acidic secretory canaliculi of the parietal cells, where the pH can drop to as low as 1.0.[3][5] This acidic environment catalyzes a two-step protonation of the esomeprazole molecule.[3][6] The initial protonation occurs on the pyridine ring, followed by a second protonation on the benzimidazole ring.[3][6] This dual protonation triggers a molecular rearrangement, converting the inactive prodrug into its active, tetracyclic sulfenamide form.[3][6]

Caption: Acid activation pathway of esomeprazole.

Irreversible Inhibition of the H+/K+ ATPase

The activated sulfenamide is a highly reactive, electrophilic species that readily forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+ ATPase α-subunit.[6][7] For omeprazole, and by extension esomeprazole, these binding sites have been identified as Cys813 and Cys892.[1][11]

This covalent modification is irreversible and locks the enzyme in an inactive conformation, preventing it from pumping protons into the gastric lumen.[1] This inhibition affects both basal and stimulated acid secretion, leading to a sustained elevation of intragastric pH.[4]

Caption: Covalent inhibition of the H+/K+ ATPase by activated esomeprazole.

Quantitative Data on H+/K+ ATPase Inhibition

The inhibitory potency of esomeprazole and other PPIs is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes available IC50 values for various PPIs against the H+/K+ ATPase. It is important to note that experimental conditions, such as pH and the specific preparation of the enzyme, can influence these values.

| Proton Pump Inhibitor | IC50 (µM) | Experimental Conditions |

| Omeprazole | 2.4 | In gastric membrane vesicles with acidification.[12] |

| Omeprazole | 1.8 ± 0.5 | In partially purified K+/H+-ATPase from guinea-pig parietal cells.[13] |

| Pantoprazole | 6.8 | In gastric membrane vesicles with acidification.[12] |

| CS-526 | 0.061 | H,K-ATPase activity assay.[4] |

| Picoprazole | 3.1 ± 0.4 | In partially purified K+/H+-ATPase from guinea-pig parietal cells.[13] |

Experimental Protocols

Preparation of H+/K+ ATPase-Enriched Gastric Vesicles

This protocol describes the isolation of H+/K+ ATPase-enriched membrane vesicles from pig or rabbit stomachs, which serve as the enzyme source for in vitro inhibition assays.[14][15][16]

Materials:

-

Freshly obtained pig or rabbit stomach

-

Homogenization Buffer: 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4

-

Sucrose Solutions: 10% and 37% (w/v) in 5 mM Tris-HCl, 1 mM EDTA, pH 7.4

-

Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4

-

Dounce homogenizer

-

Refrigerated centrifuge and ultracentrifuge

Procedure:

-

Excise the stomach and wash the mucosal surface with cold saline.

-

Scrape the gastric mucosa and homogenize in Homogenization Buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the supernatant at a high speed to pellet the microsomes.

-

Resuspend the microsomal pellet in Resuspension Buffer.

-

Layer the resuspended microsomes onto a discontinuous sucrose gradient (10% and 37%).

-

Centrifuge at high speed for 2 hours at 4°C.

-

Collect the H+/K+ ATPase-enriched vesicles from the interface of the 10% and 37% sucrose layers.

-

Dilute the collected fraction with Resuspension Buffer and pellet by ultracentrifugation.

-

Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the protein concentration, and store at -80°C.

Caption: Workflow for the isolation of H+/K+ ATPase-enriched vesicles.

In Vitro H+/K+ ATPase Inhibition Assay

This assay measures the activity of the H+/K+ ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The inhibitory effect of esomeprazole is determined by comparing the enzyme activity in its presence and absence.[15][17]

Materials:

-

H+/K+ ATPase-enriched vesicles

-

Assay Buffer: 20 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 20 mM KCl

-

Esomeprazole stock solution (in DMSO)

-

ATP solution (2 mM)

-

Malachite Green Reagent (for Pi detection)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of esomeprazole in Assay Buffer. Include a vehicle control (DMSO) and a positive control (e.g., another known PPI).

-

In a 96-well plate, add the appropriate esomeprazole dilution or control.

-

Add the H+/K+ ATPase-enriched vesicles to each well.

-

Pre-incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding ATP solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green Reagent.

-

Measure the absorbance at the appropriate wavelength to quantify the amount of Pi released.

-

Calculate the percentage of inhibition for each esomeprazole concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the esomeprazole concentration.

Conclusion

Esomeprazole magnesium's mechanism of action on the H+/K+ ATPase is a sophisticated process involving its accumulation in an acidic environment, conversion to a reactive species, and subsequent irreversible covalent modification of the enzyme. This targeted and potent inhibition makes it a cornerstone in the management of acid-related disorders. A thorough understanding of its molecular interactions and the methodologies to study them is paramount for the development of next-generation acid suppressants with improved efficacy and safety profiles.

References

- 1. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]

- 4. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. omicsonline.org [omicsonline.org]

- 9. longdom.org [longdom.org]

- 10. Novel Esomeprazole Magnesium-Loaded Dual-Release Mini-Tablet Polycap: Formulation, Optimization, Characterization, and In Vivo Evaluation in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of partially purified K+/H+-ATPase from guinea-pig isolated and enriched parietal cells by substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ajpp.in [ajpp.in]

Chemical and physical properties of esomeprazole magnesium trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the (S)-enantiomer of omeprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. The magnesium trihydrate salt of esomeprazole is a common pharmaceutical form, offering stability and bioavailability advantages. This technical guide provides an in-depth overview of the core chemical and physical properties of esomeprazole magnesium trihydrate, along with detailed experimental protocols and a visualization of its mechanism of action.

Chemical and Physical Properties

The chemical and physical characteristics of esomeprazole magnesium trihydrate are crucial for its formulation, stability, and therapeutic efficacy. A summary of these properties is presented below, with quantitative data organized for clarity.

Table 1: Chemical Properties of Esomeprazole Magnesium Trihydrate

| Property | Value | Reference |

| Chemical Name | bis(5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-yl) magnesium trihydrate | [1] |

| Molecular Formula | C₃₄H₃₈MgN₆O₆S₂·3H₂O | [1] |

| Molecular Weight | 767.2 g/mol (trihydrate)[1][2] | 713.1 g/mol (anhydrous)[1][3] |

| CAS Number | 217087-09-7 | [4] |

| Appearance | White to slightly colored or off-white powder. | [5] |

Table 2: Physicochemical Properties of Esomeprazole Magnesium Trihydrate

| Property | Value | Reference |

| Melting Point | 184-189°C (with decomposition)[4][6] | Other sources report ranges of 182-191°C[2] and 94.1-94.9°C[7]. These variations may be due to different polymorphic forms or experimental conditions. |

| Solubility | Slightly soluble in water; soluble in methanol; practically insoluble in heptane.[4][5] The solubility is pH-dependent, with increased stability and solubility under alkaline conditions.[3][8] A reported water solubility is 0.0174 mg/mL.[9] | |

| pKa | Strongest Acidic: 9.68; Strongest Basic: 4.77 | [9] |

| LogP | 2.43 - 3.49 | [9] |

| Water Content | 6.0% - 8.0% for the trihydrate form as per USP specifications. | [10] |

Mechanism of Action: Inhibition of the Gastric Proton Pump

Esomeprazole exerts its acid-suppressing effect by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in the gastric parietal cells. This enzyme is the final step in the pathway of gastric acid secretion. The following diagram illustrates the signaling pathways that regulate the proton pump and the mechanism of inhibition by esomeprazole.

Caption: Signaling pathways for gastric acid secretion and inhibition by esomeprazole.

Experimental Protocols

Detailed methodologies for the characterization of esomeprazole magnesium trihydrate are essential for quality control and drug development. The following sections outline the protocols for key experiments.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of esomeprazole magnesium trihydrate.

Caption: Workflow for the physicochemical characterization of esomeprazole magnesium trihydrate.

Solubility Determination

Objective: To determine the solubility of esomeprazole magnesium trihydrate in various solvents.

Methodology (Shake-Flask Method):

-

Preparation of Solutions: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 9.0) and select relevant organic solvents (e.g., methanol, ethanol, heptane).[11]

-

Sample Preparation: Add an excess amount of esomeprazole magnesium trihydrate to a known volume of each solvent in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each flask and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11]

-

Data Analysis: Express the solubility in terms of mg/mL or mol/L.

Melting Point Determination

Objective: To determine the melting range of esomeprazole magnesium trihydrate.

Methodology (Capillary Method - USP <741>):

-

Sample Preparation: Finely powder a small amount of the dried sample.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring it is tightly packed to a height of about 2-4 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1°C/minute) near the expected melting point.

-

Observation: Record the temperature at which the substance first begins to melt (the point of collapse or appearance of liquid) and the temperature at which it is completely melted. This range is the melting range.

Polymorphism Characterization by X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form of esomeprazole magnesium trihydrate.

Methodology:

-

Sample Preparation: Gently grind the sample to a fine powder to ensure random orientation of the crystals.

-

Sample Mounting: Pack the powdered sample into a sample holder.

-

Instrument Setup: Place the sample holder in an X-ray diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2θ from 3° to 40°).

-

Data Collection: Initiate the scan and collect the diffraction data.

-

Data Analysis: Process the resulting diffraction pattern to identify the characteristic peaks (2θ values) and their relative intensities. Compare the obtained pattern with reference patterns for known polymorphs (e.g., dihydrate and trihydrate forms) to determine the crystalline form of the sample. For instance, one study identified a crystalline form of esomeprazole magnesium trihydrate with characteristic peaks at 2-theta angles of 5.27° and the dihydrate form A at 5.65°.[12]

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To evaluate the stability of esomeprazole magnesium trihydrate under various stress conditions.

Methodology (ICH Guideline Q1A(R2)):

-

Stress Conditions: Subject the drug substance to various stress conditions, including:

-

Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[3]

-

Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

-

Sample Withdrawal: Withdraw samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent to a known concentration.

-

HPLC Analysis:

-

Chromatographic System: Use a validated stability-indicating HPLC method. A typical system might include a C18 column.

-

Mobile Phase: A suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer.

-

Detection: Monitor the eluent at a specific wavelength (e.g., 305 nm) using a UV detector.[3]

-

Injection: Inject a known volume of the sample solution into the chromatograph.

-

-

Data Analysis: Determine the potency of esomeprazole and the levels of any degradation products by comparing the peak areas to those of a reference standard. Evaluate any significant changes in physical appearance or chemical purity over time.

Conclusion

This technical guide provides a comprehensive overview of the essential chemical and physical properties of esomeprazole magnesium trihydrate. The structured data, detailed experimental protocols, and visual representations of its mechanism of action and characterization workflow are intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental to the development of safe, effective, and stable pharmaceutical products containing esomeprazole.

References

- 1. icdd.com [icdd.com]

- 2. Signal Transduction and Activation of Acid Secretion in the Parietal Cell | Semantic Scholar [semanticscholar.org]

- 3. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parietal cell - Wikipedia [en.wikipedia.org]

- 6. â©741⪠Melting Range or Temperature [doi.usp.org]

- 7. uspbpep.com [uspbpep.com]

- 8. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 9. The Parietal Cell: Mechanism of Acid Secretion [vivo.colostate.edu]

- 10. ICH Official web site : ICH [ich.org]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

Esomeprazole magnesium molecular structure and stereoisomerism

An In-depth Technical Guide to the Molecular Structure and Stereoisomerism of Esomeprazole Magnesium

Introduction

Esomeprazole is a proton pump inhibitor (PPI) widely used for the management of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.[1][2][3] It functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) on the secretory surface of gastric parietal cells, which is the final step in gastric acid production.[2][3][4] Esomeprazole is the (S)-enantiomer of omeprazole, the first PPI to be developed as a single optical isomer.[1][5][6] This guide provides a detailed technical overview of the molecular structure and stereoisomerism of esomeprazole magnesium, tailored for researchers, scientists, and drug development professionals.

Molecular Structure

Esomeprazole magnesium is the magnesium salt of esomeprazole.[2] The core structure of esomeprazole consists of a substituted benzimidazole ring linked to a pyridine ring through a methylsulfinyl bridge.[1][7] The chirality of the molecule, and thus its stereoisomerism, originates from the stereogenic center at the sulfur atom within this sulfoxide group.[1]

The chemical name for the esomeprazole moiety is 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole.[1][7] In the magnesium salt form, one magnesium ion (Mg²⁺) coordinates with two deprotonated esomeprazole molecules.[2] The compound is often formulated as a trihydrate, meaning three molecules of water are incorporated into its crystal structure.[8][9]

Chemical Formula:

-

Esomeprazole (free base): C₁₇H₁₉N₃O₃S[7]

-

Esomeprazole Magnesium (anhydrous): C₃₄H₃₆MgN₆O₆S₂[2]

-

Esomeprazole Magnesium Trihydrate: (C₁₇H₁₈N₃O₃S)₂Mg · 3H₂O or C₃₄H₄₂MgN₆O₉S₂[3][8][9]

Stereoisomerism and Clinical Significance

The development of esomeprazole is a prominent example of a "chiral switch," where a single, therapeutically more effective enantiomer is developed from a previously marketed racemic mixture.[1][10]

-

Omeprazole as a Racemate: Omeprazole, the parent compound, is a racemic mixture containing equal amounts of two enantiomers: the (S)-omeprazole and (R)-omeprazole.[11][12] These molecules are non-superimposable mirror images of each other.[13]

-

Esomeprazole as the S-Enantiomer: Esomeprazole is exclusively the (S)-enantiomer of omeprazole.[1][5][13] The prefix 'es-' is derived from this S-configuration.[13]

-

Stereoselective Metabolism: The key difference between the enantiomers lies in their metabolism. Both are primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.[12] However, the metabolism is stereoselective; the S-isomer (esomeprazole) is metabolized more slowly and less variably than the R-isomer.[11][12]

-

Pharmacokinetic Advantages: This slower metabolism results in several clinical advantages for esomeprazole over racemic omeprazole.[6][14] It leads to higher plasma concentrations and greater bioavailability, particularly in individuals who are extensive metabolizers of CYP2C19.[6][14] Consequently, esomeprazole provides more consistent and effective inhibition of the proton pump, leading to improved control of gastric acid for a longer duration.[11][15]

Caption: Logical relationship between omeprazole, its enantiomers, and clinical outcomes.

Data Presentation

The following table summarizes key quantitative physicochemical data for esomeprazole and its magnesium salt forms.

| Property | Value | Form | Reference(s) |

| Molecular Weight | 713.1 g/mol | Esomeprazole Magnesium (Anhydrous) | [2] |

| 767.17 g/mol | Esomeprazole Magnesium Trihydrate | [3][9] | |

| Melting Point | 184-189°C (decomposes) | Esomeprazole Magnesium Trihydrate | [16] |

| Dissociation Constant (pKa) | 8.8 (benzimidazole moiety) | Esomeprazole | [17] |

| Partition Coefficient | log Dow = 1.7 (at pH 5) | Esomeprazole | [17] |

| log Dow = 1.6 (at pH 7) | Esomeprazole | [17] | |

| Aqueous Solubility | 340 mg/L | Esomeprazole | [17] |

| Slightly soluble in water | Esomeprazole Magnesium Trihydrate | [16] | |

| Solubility in Organics | Soluble in methanol, practically insoluble in heptane. | Esomeprazole Magnesium Trihydrate | [16] |

| UV λmax | 203.5 nm (in methanol) | Esomeprazole Magnesium Trihydrate | [18] |

Experimental Protocols

The synthesis and analysis of esomeprazole involve precise stereocontrolled reactions and robust analytical methods to ensure enantiomeric purity.

Synthesis: Asymmetric Oxidation

The crucial step in synthesizing esomeprazole is the asymmetric oxidation of the prochiral sulfide precursor (pyrmetazole) to the corresponding sulfoxide.[4][10]

-

Titanium-Catalyzed Oxidation (Sharpless-Kagan Method):

-

Catalyst Formation: A chiral complex is formed in situ. This typically involves a titanium source, such as titanium(IV) isopropoxide (Ti(O-iPr)₄), and a chiral ligand, like S,S-diethyl tartrate (S,S-DET).[4] Water is often added in a stoichiometric amount to modify the catalyst.

-

Oxidation: The sulfide precursor is dissolved in an appropriate organic solvent (e.g., ethyl acetate). The pre-formed chiral titanium complex is added.

-

Oxidant Addition: An oxidizing agent, such as cumene hydroperoxide (CHP), is added slowly to the reaction mixture at a controlled temperature (e.g., 30°C) to initiate the oxidation.[4][19] The slow addition helps prevent over-oxidation to the inactive sulfone byproduct.

-

Workup and Isolation: After the reaction is complete, the mixture is worked up to quench the excess oxidant and remove the catalyst. The esomeprazole product is then purified and may be converted to its magnesium salt.[4]

-

-

Biocatalytic Oxidation:

-

Enzyme System: An engineered Baeyer-Villiger monooxygenase (BVMO) is used as the biocatalyst. This enzyme requires a cofactor, NADPH, which is recycled in situ using a system like a ketoreductase and a sacrificial alcohol (e.g., isopropanol).[10]

-

Reaction Conditions: The sulfide precursor is added to a buffered aqueous solution containing the BVMO, the cofactor recycling system, and catalase (to prevent enzyme deactivation by hydrogen peroxide byproduct).

-

Conversion and Isolation: The reaction proceeds to high conversion and enantiomeric excess (>99% ee). The product is then extracted from the aqueous phase and purified.[10]

-

Analytical Characterization

-

Enantiomeric Purity Analysis (Chiral HPLC):

-

Mobile Phase Preparation: A suitable mobile phase is prepared, often consisting of a mixture of hexane, ethanol, and a modifying agent.

-

Column: A chiral stationary phase (CSP) column is used, which is capable of separating the R- and S-enantiomers.

-

Sample Preparation: A known concentration of the esomeprazole sample is dissolved in the mobile phase or a compatible solvent.

-

Analysis: The sample is injected into the HPLC system. The enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) is calculated from the peak areas of the two isomers.[4]

-

-

Quantification (UV-Vis Spectrophotometry):

-

Standard Curve Generation: A series of standard solutions of esomeprazole magnesium trihydrate with known concentrations (e.g., 2.0 to 10.0 µg/mL in methanol) are prepared.[18]

-

Absorbance Measurement: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 203.5 nm in methanol.[18]

-

Linearity: A calibration curve of absorbance versus concentration is plotted to establish linearity, governed by the Beer-Lambert law.[18]

-

Sample Analysis: The absorbance of the unknown sample, prepared in the same solvent, is measured, and its concentration is determined by interpolating from the calibration curve.

-

Caption: Generalized experimental workflow for esomeprazole synthesis and analysis.

References

- 1. Esomeprazole – Chiralpedia [chiralpedia.com]

- 2. Esomeprazole Magnesium | C34H36MgN6O6S2 | CID 9568613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. edu.rsc.org [edu.rsc.org]

- 5. Esomeprazole, a new proton pump inhibitor: pharmacological characteristics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective disposition of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GSRS [precision.fda.gov]

- 10. scientificupdate.com [scientificupdate.com]

- 11. Review article: esomeprazole--the first proton pump inhibitor to be developed as an isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. The Meaning Behind the ‘Es’ in Esomeprazole vs. Omeprazole | Denali Rx [denalirx.com]

- 14. Single-isomer drugs: true therapeutic advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Esomeprazole magnesium trihydrate | 217087-09-7 [chemicalbook.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. jocpr.com [jocpr.com]

- 19. researchgate.net [researchgate.net]

In Vitro Proton Pump Inhibitory Activity of Esomeprazole Magnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro proton pump inhibitory activity of esomeprazole magnesium. Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2][3] This document details the mechanism of action, summarizes key quantitative data from in vitro studies, outlines experimental protocols for assessing its inhibitory activity, and provides visual representations of the underlying pathways and experimental workflows.

Mechanism of Action: Irreversible Inhibition of H+/K+-ATPase

Esomeprazole is a substituted benzimidazole that acts as a specific and irreversible inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion by parietal cells.[1][2][3][4] The drug is a prodrug that requires activation in an acidic environment.[5][6] In the acidic canaliculus of the parietal cell, esomeprazole is converted to its active form, a sulfenamide derivative.[6] This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to its irreversible inactivation.[1][2][6] This inhibition effectively blocks both basal and stimulated gastric acid secretion.[1][2]

Figure 1. Mechanism of action of esomeprazole in parietal cells.

Quantitative Data on In Vitro H+/K+-ATPase Inhibition

The inhibitory potency of esomeprazole is typically quantified by its half-maximal inhibitory concentration (IC50) value in in vitro assays. The following table summarizes available data on the in vitro inhibition of H+/K+-ATPase by esomeprazole and its predecessor, omeprazole.

| Compound | Assay System | IC50 Value (µg/mL) | Reference |

| Omeprazole | Goat Gastric Mucosal Homogenate | 26 | [7] |

Note: While numerous sources confirm the potent inhibitory activity of esomeprazole, specific IC50 values for esomeprazole magnesium from publicly available literature are limited. The value for omeprazole is provided for comparative context, as esomeprazole is the S-isomer and is reported to have similar or greater potency.[1][2]

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

The following protocol outlines a common method for determining the in vitro inhibitory activity of esomeprazole on H+/K+-ATPase. This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.

1. Preparation of H+/K+-ATPase Enriched Microsomes:

-

Gastric mucosal scrapings are homogenized in an ice-cold buffer.[8]

-

The homogenate undergoes differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.[8]

-

The resulting pellet is resuspended, and the protein concentration is determined.[8]

2. H+/K+-ATPase Activity Assay:

-

Serial dilutions of esomeprazole magnesium are prepared.

-

The enzyme preparation is pre-incubated with the test compound or vehicle control.

-

The reaction is allowed to proceed at 37°C and is then stopped by the addition of an acid solution.[7][8]

-

The amount of liberated inorganic phosphate is quantified colorimetrically, often using a malachite green-based reagent, by measuring absorbance at a specific wavelength (e.g., 400 nm or 620-650 nm).[7][8]

-

The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[8]

Figure 2. Workflow for the in vitro H+/K+-ATPase inhibition assay.

Signaling Pathways Activating the Proton Pump

The activity of the H+/K+-ATPase is regulated by various signaling pathways within the parietal cell. The primary secretagogues are acetylcholine, gastrin, and histamine.[4] Histamine binds to H2 receptors, leading to an increase in intracellular cyclic AMP (cAMP). Acetylcholine and gastrin bind to their respective receptors, resulting in an increase in intracellular calcium (Ca2+). These second messengers activate downstream kinases that promote the translocation of H+/K+-ATPase-containing tubulovesicles to the apical membrane, thereby increasing the density of active proton pumps and enhancing acid secretion.[4] Esomeprazole's inhibitory action is independent of the specific stimulus for acid secretion.[1][2]

Figure 3. Signaling pathways leading to proton pump activation.

References

- 1. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]

- 4. proteopedia.org [proteopedia.org]

- 5. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Solubility Profile of Esomeprazole Magnesium in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of esomeprazole magnesium in various organic solvents, a critical parameter for the development of robust and effective pharmaceutical formulations. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and visualizes key concepts to facilitate a deeper understanding of this proton pump inhibitor's physicochemical properties.

Executive Summary

Esomeprazole magnesium, the S-isomer of omeprazole, is a widely prescribed proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. Its efficacy is intrinsically linked to its formulation, which must ensure stability and bioavailability. A thorough understanding of its solubility in different solvent systems is paramount for designing effective delivery systems, optimizing manufacturing processes, and ensuring consistent product performance. This guide serves as a critical resource for formulation scientists and researchers by consolidating available solubility data and outlining the methodologies for its determination.

Quantitative Solubility Data

The solubility of esomeprazole magnesium has been determined in a range of organic solvents and aqueous media. The following table summarizes the available quantitative data, providing a comparative reference for solvent selection in formulation development.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

| Methanol | 1.214 | 25 | [1] |

| Ethanol | ~1 | Ambient | [2] |

| Dimethyl Sulfoxide (DMSO) | ~20 | Ambient | [2] |

| Dimethylformamide (DMF) | ~25 | Ambient | [2] |

| Dichloromethane | 4.958 | 37 | [3] |

| 1-Butanol | Highest among tested alcohols | 25-45 | [4] |

| Acetone | Lower than ethanol | Not specified | [5] |

| PEG 200 | 1.442 | 37 | [3] |

| PEG 400 | 0.329 | 37 | [3] |

| Propylene Glycol | 0.531 | 37 | [3] |

| Aqueous Buffers (for comparison) | |||

| Phosphate Buffer (pH 7.4) | 0.521 | 25 | [1] |

| Simulated Intestinal Fluid (pH 6.8) | 0.475 | 25 | [1] |

| Phosphate Buffer (pH 6.8) | 0.466 | 25 | [1] |

| Simulated Gastric Fluid (pH 1.2) | 0.147 | 25 | [1] |

| 0.1 N HCl | 0.131 | 25 | [1] |

| Distilled Water | 0.017 | 25 | [1] |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental to pre-formulation studies. The following sections detail the common methodologies employed for assessing the solubility of esomeprazole magnesium.

Shake-Flask Method followed by UV-Vis Spectrophotometry

This is a widely used method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of esomeprazole magnesium is added to a known volume (e.g., 10 mL) of the selected organic solvent in a volumetric flask or a suitable container with a secure closure.

-

Equilibration: The flasks are then agitated, typically by shaking, at a constant temperature for a specified period to ensure equilibrium is reached. Some studies have employed occasional shaking for 2 hours at ambient temperature, while others have used a water bath shaker for 48 hours at 37°C.[1][3]

-

Phase Separation: After equilibration, the suspension is centrifuged at a high speed (e.g., 10,000 rpm) to separate the undissolved solid from the saturated solution.[3]

-

Sample Preparation: A precisely measured aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent (e.g., methanol) to a concentration that falls within the linear range of the analytical method.[3]

-

Quantification: The concentration of esomeprazole magnesium in the diluted sample is determined using a validated UV-Vis spectrophotometric method. The absorbance is typically measured at the wavelength of maximum absorption (λmax), which has been reported to be around 301 nm.[1] A standard calibration curve is prepared using known concentrations of esomeprazole magnesium in the same solvent to quantify the unknown sample.

Gravimetric Method

The gravimetric method provides a direct measurement of solubility and is particularly useful for solvents in which the analyte's spectroscopic properties are not well-defined.

Methodology:

-

Equilibration: A known mass of the organic solvent is saturated with an excess of esomeprazole magnesium at a constant temperature, with continuous stirring, until equilibrium is achieved.

-

Filtration: The saturated solution is filtered to remove any undissolved solid.

-

Solvent Evaporation: A precisely weighed aliquot of the clear filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a specific temperature) until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved esomeprazole magnesium per unit mass or volume of the solvent.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Caption: Experimental workflow for solubility determination.

References

Lipophilicity and Partition Coefficient of Esomeprazole Magnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the lipophilicity of esomeprazole magnesium, a critical physicochemical parameter influencing its pharmacokinetic and pharmacodynamic properties. The document outlines the octanol-water partition coefficient (log P), presents experimental and predicted values, details the methodologies for its determination, and illustrates the compound's mechanism of action.

Introduction to Lipophilicity and log P

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is quantitatively expressed by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithm of this ratio is known as the log P value.

For ionizable compounds like esomeprazole, the distribution is pH-dependent, and the term log D is used to represent the log of the distribution coefficient at a specific pH. Proton pump inhibitors (PPIs), as a class, are lipophilic drugs, with log P values generally falling within the range of 1.6 to 2.8[1].

Quantitative Data for Esomeprazole and its Magnesium Salt

The lipophilicity of esomeprazole and its magnesium salt has been determined through both experimental and computational (in silico) methods. The following table summarizes the available quantitative data.

| Compound/Method | pH | log P / log D Value | Reference |

| Esomeprazole Magnesium (Experimental) | Not Specified | 2.39 | [2][3] |

| Esomeprazole (Experimental) | 5 | 1.7 | [4] |

| 7 | 1.6 | [4] | |

| 9 | 1.5 | [4] | |

| Esomeprazole (Predicted) | Not Specified | 3.49 (ALOGPS) | [5] |

| Not Specified | 2.43 (Chemaxon) | [5] |

Experimental Protocols for log P Determination

The determination of log P is a fundamental procedure in drug discovery and development. The "shake-flask" method is considered the gold standard for its direct measurement[6].

Shake-Flask Method (OECD Guideline 107)

This classical method directly measures the partition coefficient by determining the concentration of the analyte in two immiscible phases, n-octanol and water, after equilibrium has been reached[6].

Methodology:

-

Preparation of Solvents: n-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by shaking them together for 24 hours, followed by a separation period[2].

-

Sample Preparation: A known amount of esomeprazole magnesium (typically to achieve a final concentration not exceeding 0.01 mol/L in either phase) is dissolved in one of the pre-saturated solvents.

-

Partitioning: The two pre-saturated solvent phases are combined in a separating funnel or vessel in a defined volume ratio. The esomeprazole magnesium solution is added, and the mixture is shaken vigorously for a set period (e.g., 20 minutes) and then left undisturbed to allow for complete phase separation (e.g., 40 minutes to several hours)[2]. This process is often repeated to ensure equilibrium is reached[2].

-

Phase Separation: The two phases (n-octanol and aqueous) are carefully separated. Centrifugation can be employed to ensure a clean separation, especially if an emulsion has formed.

-

Concentration Analysis: The concentration of esomeprazole magnesium in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC)[2][6]. For esomeprazole, UV analysis is typically performed at its absorption maximum of around 301 nm[2].

-

Calculation of log P: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (Coctanol) to the concentration in the aqueous phase (Cwater). The log P is the base-10 logarithm of this value.

-

P = Coctanol / Cwater

-

log P = log10(P)

-

Mechanism of Action of Esomeprazole

Esomeprazole is a proton pump inhibitor that reduces gastric acid secretion through a targeted mechanism of action within the parietal cells of the stomach lining[7].

-

Absorption and Concentration: After oral administration, esomeprazole is absorbed into the bloodstream and diffuses into the gastric parietal cells[8]. Due to its weakly basic nature, it accumulates in the highly acidic secretory canaliculi of these cells.

-

Acid-Catalyzed Conversion: In this acidic environment (pH < 2), esomeprazole undergoes a protonation and is rapidly converted into its active form, a tetracyclic sulfenamide[7][8].

-

Irreversible Inhibition: The active sulfenamide is a cationic species that is trapped within the canaliculi. It then forms a covalent disulfide bond with cysteine residues (specifically Cys813 and Cys822) on the luminal surface of the H+/K+-ATPase enzyme, also known as the proton pump[8].

-

Suppression of Acid Secretion: This irreversible binding inactivates the proton pump, blocking the final step in the pathway of gastric acid secretion—the exchange of intracellular H+ for extracellular K+[7][8]. This leads to a profound and long-lasting inhibition of both basal and stimulated gastric acid production.

Conclusion

The lipophilicity of esomeprazole magnesium, characterized by a log P value of approximately 2.39, positions it as a moderately lipophilic compound. This property is essential for its ability to cross cell membranes and accumulate within the acidic canaliculi of gastric parietal cells, a critical step for its activation and subsequent irreversible inhibition of the H+/K+-ATPase. The standardized shake-flask method remains the definitive approach for the experimental determination of this crucial parameter, providing valuable data for drug development and formulation scientists. A thorough understanding of both its lipophilicity and mechanism of action is fundamental to appreciating the therapeutic efficacy of esomeprazole in the management of acid-related gastrointestinal disorders.

References

- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]

- 8. agilent.com [agilent.com]

Esomeprazole Magnesium Salt: A Technical Guide to Polymorphism and Crystal Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The magnesium salt of esomeprazole exists in various solid-state forms, including crystalline polymorphs and an amorphous form. The specific solid-state form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, such as solubility, stability, and bioavailability, thereby impacting its therapeutic efficacy and manufacturability. This technical guide provides an in-depth overview of the known polymorphic and amorphous forms of esomeprazole magnesium, detailing their preparation, characterization, and interconversion.

Polymorphic and Amorphous Forms of Esomeprazole Magnesium

Esomeprazole magnesium is known to exist in several crystalline forms, primarily as hydrates, as well as an amorphous form. The most commonly cited crystalline forms are the dihydrate (Forms A and B) and the trihydrate. A tetrahydrate form has also been reported. The amorphous form, lacking a long-range ordered crystal lattice, presents distinct physicochemical properties compared to its crystalline counterparts.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the different forms of esomeprazole magnesium, compiled from various sources.

Table 1: Physicochemical Properties of Esomeprazole Magnesium Polymorphs

| Form | Water Content (% w/w) | Melting/Decomposition Temperature (°C) | Key Characteristics |

| Dihydrate Form A | 4.0 - 6.7[4] | Not explicitly stated, often converts upon heating.[5] | Stable crystalline form.[5] |

| Dihydrate Form B | Not explicitly stated | Not explicitly stated | A distinct crystalline form from Form A.[3][6] |

| Trihydrate | ~7.0[7] | Decomposes around 177.3°C.[8] | Highly crystalline and stable form.[3][9] |

| Amorphous | 7.0 - 10.0[10] | No sharp melting point. | Lacks crystallinity, potentially higher solubility.[1][11] |

Table 2: Powder X-Ray Diffraction (PXRD) Data for Crystalline Forms of Esomeprazole Magnesium (Characteristic Peaks at 2θ)

| Dihydrate Form A | Dihydrate Form B (d-values in Å) | Trihydrate (d-values in Å) | Trihydrate Form II |

| 5.7[12] | 4.19[6] | 16.6[3] | 4.82[13] |

| 13.4[12] | 4.45[6] | 8.3[3] | 5.55[13] |

| 14.4[12] | 4.68[6] | 6.9[3] | 7.41[13] |

| 18.8[12] | 4.79[6] | 6.7[3] | 8.60[13] |

| 21.2[12] | 4.91[6] | 5.6[3] | 12.10[13] |

| 4.98[6] | 5.2[3] | 14.16[13] | |

| 5.1[6] | 4.14[3] | 18.47[13] | |

| 5.4[6] | 3.96[3] | 21.08[13] | |

| 5.5[6] | 3.82[3] | ||

| 5.6[6] | 3.52[3] | ||

| 5.8[6] | 3.27[3] | ||

| 6.3[6] | 2.79[3] | ||

| 6.7[6] | 2.67[3] | ||

| 7.9[6] | |||

| 8.1[6] | |||

| 11.0[6] | |||

| 11.8[6] | |||

| 14.9[6] |

Table 3: Solubility of Esomeprazole Magnesium

| Solvent | Solubility (mg/mL) | Reference |

| Methanol | 1.214 | |

| Dimethylformamide (DMF) | 25 | [14] |

| Dimethyl sulfoxide (DMSO) | 20 | [14] |

| Ethanol | 1 | [14] |

| Phosphate Buffer (pH 7.4) | 0.521 | |

| Simulated Intestinal Fluid (pH 6.8) | 0.475 | |

| Phosphate Buffer (pH 6.8) | 0.466 | |

| Simulated Gastric Fluid (pH 1.2) | 0.147 | |

| 0.1 N HCl | 0.131 | |

| Distilled Water | 0.017 |

Experimental Protocols

Detailed methodologies for the preparation and characterization of esomeprazole magnesium polymorphs are crucial for reproducible research and development.

Preparation Methods

1. Preparation of Esomeprazole Magnesium Dihydrate Form A

-

Method: Conversion from Esomeprazole Magnesium Trihydrate.[1]

-

Suspend esomeprazole magnesium trihydrate in dry methanol and stir for 30 minutes to obtain a clear solution.

-

Stir the solution at room temperature for 3 hours.

-

Add a mixed solution of acetone and water (4:1 by volume) at 20°C.

-

Stir the mixture overnight at this temperature to precipitate a solid.

-

Filter the solid, wash twice with acetone, and dry under vacuum at 40°C overnight.

-

2. Preparation of Esomeprazole Magnesium Dihydrate Form B

-

Method: Recrystallization.[6]

-

Dissolve esomeprazole magnesium salt solid in a methanol-acetone-water mixed solvent.

-

Refrigerate the solution at a temperature between -5°C and 10°C to precipitate crystals.

-

Separate the precipitated crystals.

-

Dry the crystals at a temperature of 15-40°C for 2-10 hours.

-

3. Preparation of Esomeprazole Magnesium Trihydrate

-

Method: Salification and Crystallization.[9]

-

Dissolve esomeprazole potassium in water and add a suitable solvent (e.g., methanol, ethanol).

-

Heat the solution to 35-40°C and slowly add an aqueous solution of an inorganic magnesium salt.

-

Heat the resulting solution to 45-55°C.

-

Cool the solution to 5-25°C to induce crystallization.

-

Filter to obtain esomeprazole magnesium trihydrate.

-

4. Preparation of Amorphous Esomeprazole Magnesium

-

Method 1: Reaction in Water at Low Temperature.[10]

-

React an alkali metal salt of esomeprazole (e.g., sodium salt) with magnesium sulfate in water at a temperature of about 15°C or lower.

-

Isolate the resulting amorphous esomeprazole magnesium.

-

Optionally, dry the product.

-

-

Method 2: Crystallization with Anti-Solvent.[11]

-

Mix esomeprazole sodium salt, a water absorbent, and ethanol.

-

Add an ethanol solution of MgCl2·6H2O to the system to form this compound.

-

Filter to remove inorganic salt impurities and concentrate the filtrate.

-

Add acetonitrile as an anti-solvent to precipitate the amorphous form.

-

Wash the precipitate with acetonitrile and dry under vacuum.

-

Characterization Methods

1. Powder X-Ray Diffraction (PXRD)

-

Instrumentation: A standard powder X-ray diffractometer with Cu Kα radiation.

-

Sample Preparation: A small amount of the sample is gently packed into a sample holder.

-

Analysis: The sample is scanned over a typical 2θ range (e.g., 2° to 40°). The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for each crystalline form based on the positions and relative intensities of the diffraction peaks. Amorphous forms will show a broad halo with no distinct peaks.[15]

2. Differential Scanning Calorimetry (DSC)

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A few milligrams of the sample are hermetically sealed in an aluminum pan.

-

Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The DSC thermogram plots heat flow against temperature, revealing thermal events such as melting, crystallization, and decomposition as endothermic or exothermic peaks.[8]

3. Thermogravimetric Analysis (TGA)

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample is placed in a tared pan.

-

Analysis: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen). TGA measures the change in mass of a sample as a function of temperature. This is particularly useful for determining the water content in hydrates.[16]

4. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity and assay of the this compound.

-

Typical Conditions: A C18 column with a mobile phase consisting of a mixture of a phosphate buffer and acetonitrile. Detection is typically performed using a UV detector at a specified wavelength.[3]

Visualization of Polymorphic Relationships

The following diagrams illustrate the logical relationships and experimental workflows for the preparation and interconversion of different forms of esomeprazole magnesium.

References

- 1. CN103214458B - Esomeprazole magnesium dihydrate preparation method - Google Patents [patents.google.com]

- 2. EP2186807A1 - Process for the Preparation of Esomeprazole Magnesium Dihydrate - Google Patents [patents.google.com]

- 3. US8106210B2 - Polymorphs of esomeprazole salts - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Process for the Preparation of Esomeprazole Magnesium Dihydrate | Patent Publication Number 20130150587 | Patexia [patexia.com]

- 6. CN104725357A - Preparation method of esomeprazole magnesium dihydrate crystal form B - Google Patents [patents.google.com]

- 7. Preparation method for esomeprazole magnesium trihydrate crystalline form - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. CN104356114B - Preparation method of esomeprazole magnesium trihydrate - Google Patents [patents.google.com]

- 10. WO2010120750A2 - Amorphous esomeprazole magnesium - Google Patents [patents.google.com]

- 11. CN103524490A - Crystallization method for preparing amorphous this compound - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. WO2004046134A2 - Crystalline form ii of esomeprazole magnesium trihydrate and process for its preparation - Google Patents [patents.google.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esomeprazole, the S-isomer of omeprazole, represents a significant advancement in the management of acid-related disorders. As the first single optical isomer proton pump inhibitor (PPI), esomeprazole was developed to improve upon the pharmacokinetic and pharmacodynamic profile of its racemic predecessor. This technical guide provides an in-depth analysis of the primary research surrounding esomeprazole magnesium, focusing on its stereoselective advantages, clinical efficacy, and the experimental methodologies underpinning its development and analysis. Through a comprehensive review of quantitative data, detailed experimental protocols, and visual representations of its mechanism and metabolic pathways, this document serves as a core resource for professionals in the field of drug development and gastrointestinal research.

Introduction: The Rationale for a Single Isomer

Omeprazole, a widely used PPI, is a racemic mixture of two stereoisomers, (S)-omeprazole (esomeprazole) and (R)-omeprazole. The development of esomeprazole as a single isomer was driven by the principle of stereopharmacology, which recognizes that different stereoisomers of a chiral drug can exhibit distinct pharmacokinetic and pharmacodynamic properties. In the case of omeprazole, the S- and R-isomers are equipotent in their ability to inhibit the gastric H+/K+-ATPase (proton pump)[1]. However, their metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4, is stereoselective[2].

Esomeprazole is metabolized more slowly than (R)-omeprazole, leading to a higher area under the plasma concentration-time curve (AUC) and, consequently, a more pronounced and sustained inhibition of gastric acid secretion compared to an equivalent dose of racemic omeprazole[2][3][4]. This improved pharmacokinetic profile translates into enhanced clinical efficacy in the treatment of gastroesophageal reflux disease (GERD) and other acid-related conditions[5][6].

Pharmacokinetics and Pharmacodynamics: The Stereoselective Advantage

The key advantage of esomeprazole lies in its altered metabolism, which directly impacts its bioavailability and duration of action.

Pharmacokinetic Profile

Clinical studies have consistently demonstrated the superior pharmacokinetic profile of esomeprazole compared to racemic omeprazole. This is primarily due to the stereoselective metabolism by CYP2C19, which has a lower affinity for esomeprazole.

| Parameter | Esomeprazole (20 mg) | R-omeprazole (20 mg) | Racemic Omeprazole (20 mg) | Esomeprazole (40 mg) | R-omeprazole (40 mg) | Racemic Omeprazole (40 mg) |

| AUC (μmol·h/L) - Day 1 | 1.52 | 0.62 | 1.04 | 3.88 | 1.39 | 2.44 |

| AUC (μmol·h/L) - Day 5 | 2.84 | 0.68 | 1.63 | 9.32 | 1.80 | 5.79 |

Table 1: Comparative Area Under the Plasma Concentration-Time Curve (AUC) of Esomeprazole, R-omeprazole, and Racemic Omeprazole after Single and Repeated Oral Doses. [3]

Pharmacodynamic Effect

The higher plasma concentrations of esomeprazole lead to a more effective and sustained inhibition of the gastric proton pump. This results in a greater increase in intragastric pH, a key determinant of clinical efficacy in acid-related disorders.

| Treatment | Mean Time Gastric pH > 4 (hours) |

| Esomeprazole 40 mg | 14.0 |

| Omeprazole 20 mg | 11.1 |

Table 2: Mean Time Intragastric pH Remained Above 4.0 Over a 24-hour Period.

Clinical Efficacy: Translating Pharmacokinetics to Patient Outcomes

The enhanced pharmacodynamic effect of esomeprazole has been shown to translate into improved clinical outcomes, particularly in the healing of erosive esophagitis, a common complication of GERD.

| Treatment | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks |

| Esomeprazole 40 mg | 81.7% | 93.7% |

| Omeprazole 20 mg | 68.7% | 84.2% |

Table 3: Healing Rates of Erosive Esophagitis in Patients with GERD. [5][7]

In another study, esomeprazole 40 mg and 20 mg demonstrated significantly higher healing rates at 8 weeks compared to omeprazole 20 mg[6].

| Treatment | Healing Rate at 8 Weeks |

| Esomeprazole 40 mg | 94.1% |

| Esomeprazole 20 mg | 89.9% |

| Omeprazole 20 mg | 86.9% |

Table 4: Comparative Healing Rates of Reflux Esophagitis. [6]

Mechanism of Action and Metabolic Pathway

Esomeprazole, like other PPIs, is a prodrug that is activated in the acidic environment of the parietal cell secretory canaliculi. The activated sulfonamide form then covalently binds to cysteine residues on the H+/K+-ATPase, irreversibly inhibiting its function and blocking the final step of acid secretion.

Caption: Mechanism of action of esomeprazole in a gastric parietal cell.

The metabolism of esomeprazole is a key differentiator from racemic omeprazole. The following diagram illustrates the primary metabolic pathways.

Caption: Stereoselective metabolism of esomeprazole and R-omeprazole.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and analysis of esomeprazole magnesium.

Synthesis of Esomeprazole Magnesium Dihydrate

The following protocol is a representative example of the synthesis of esomeprazole magnesium dihydrate, as described in patent literature.

Materials:

-

Esomeprazole (99.28% enantiomeric excess)

-

Methanol

-

Magnesium methanolate (7.6 wt.-% solution in methanol)

-

Water

Procedure:

-

Dissolve 9.0 g of esomeprazole in 100 mL of methanol.

-

Add a stoichiometric amount of 7.6 wt.-% methanolic solution of magnesium methanolate (18.1 mL) to the esomeprazole solution.

-

Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the esomeprazole magnesium salt.

-

Add 0.4 mL of water to the reaction mixture.

-

Continue stirring for an additional 30 minutes to facilitate the precipitation of esomeprazole magnesium dihydrate.

-

Isolate the product by filtration and dry under appropriate conditions.[8]

Another patented method involves the asymmetric oxidation of a sulfide precursor followed by salt formation.[9]

Materials:

-

5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole (omeprazole sulfide)

-

(R,R)-1,2-diphenyl-1,2-ethanediol

-

Titanium tetraisopropoxide

-

Isopropyl alcohol

-

Dichloromethane

-

70% tert-butyl hydroperoxide aqueous solution

-

Ammonia solution (10%)

-

Acetic acid solution (10%)

-

Sodium methoxide

-

Magnesium chloride

Procedure:

-

Asymmetric Oxidation:

-

In a reaction vessel, combine (R,R)-1,2-diphenyl-1,2-ethanediol, titanium tetraisopropoxide, and isopropyl alcohol in dichloromethane.

-

Add omeprazole sulfide and stir until dissolved.

-

Cool the mixture to 5-10°C.

-

Slowly add 70% tert-butyl hydroperoxide aqueous solution and maintain the temperature for 2-2.5 hours.

-

Quench the reaction with 10% ammonia solution and adjust the pH to 8-9 with 10% acetic acid solution.

-

Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic phases.

-

Dry, filter, and concentrate to obtain esomeprazole.

-

-

Salt Formation:

-

React the obtained esomeprazole with sodium methoxide to form esomeprazole sodium.

-

Perform a salt exchange reaction between esomeprazole sodium and magnesium chloride in methanol to yield esomeprazole magnesium trihydrate.[9]

-

Analytical Method for Enantiomeric Purity by HPLC

The determination of the enantiomeric purity of esomeprazole is crucial for quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method.

Chromatographic Conditions:

-

Column: Chiralcel OD-H or Nucleocel Alpha S[10]

-

Mobile Phase: A mixture of n-hexane, 2-propanol, acetic acid, and triethylamine (e.g., 100:20:0.2:0.1, v/v/v/v) or ethanol:hexane (70:30, v/v)[10]

-

Flow Rate: 0.65 mL/min to 1.2 mL/min[10]

-

Detection: UV at 302 nm[10]

-

Column Temperature: 25°C[10]

Sample Preparation:

-

Prepare a standard solution of omeprazole (racemic mixture) to identify the retention times of the S- and R-enantiomers.

-

Prepare a solution of the esomeprazole sample in the mobile phase.

-

Inject the solutions into the HPLC system and record the chromatograms.

Data Analysis:

-

Calculate the percentage of the R-enantiomer in the esomeprazole sample based on the peak areas. The enantiomeric purity is then determined.

Caption: A logical workflow for a comparative clinical trial of esomeprazole and omeprazole.

Conclusion

The development of esomeprazole magnesium as a single optical isomer represents a successful application of stereochemical principles to improve therapeutic outcomes. Its distinct pharmacokinetic profile, characterized by reduced metabolic clearance and higher bioavailability, leads to more potent and sustained acid suppression compared to racemic omeprazole. This translates to superior clinical efficacy in the management of acid-related disorders, particularly in the healing of erosive esophagitis. The detailed experimental protocols for its synthesis and analysis provide a foundation for further research and development in this area. This technical guide consolidates the key data and methodologies, offering a valuable resource for scientists and researchers dedicated to advancing the field of gastroenterology and drug development.

References

- 1. ClinPGx [clinpgx.org]

- 2. A pharmacokinetic study comparing single and repeated oral doses of 20 mg and 40 mg omeprazole and its two optical isomers, S-omeprazole (esomeprazole) and R-omeprazole, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and safety of esomeprazole compared with omeprazole in GERD patients with erosive esophagitis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Esomeprazole improves healing and symptom resolution as compared with omeprazole in reflux oesophagitis patients: a randomized controlled trial. The Esomeprazole Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of esomeprazole compared with omeprazole in GERD patients with erosive esophagitis: a randomized controlled trial - ProQuest [proquest.com]

- 7. US8362259B2 - Process for the preparation of esomeprazole magnesium in a stable form - Google Patents [patents.google.com]

- 8. Preparation method of esomeprazole magnesium trihydrate - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Cellular Mechanisms of Esomeprazole in Gastric Parietal Cells: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the cellular and molecular mechanisms by which esomeprazole, the S-isomer of omeprazole, exerts its inhibitory effects on gastric acid secretion. The document details the activation of this prodrug within the acidic environment of gastric parietal cells, its specific interaction with the H+/K+-ATPase, and the intracellular signaling pathways that regulate the activity of this proton pump.

Introduction: The Gastric Parietal Cell and Acid Secretion

Gastric parietal cells are highly specialized epithelial cells located in the gastric glands of the stomach lining. Their primary function is the secretion of hydrochloric acid (HCl), a process essential for the digestion of food, absorption of minerals, and control of gastric microbes.[1] The final step in acid secretion is mediated by the H+/K+-ATPase, a proton pump located in the apical membrane of the parietal cell. This enzyme actively transports H+ ions from the cytoplasm into the gastric lumen in exchange for K+ ions.[1]

The activity of the H+/K+-ATPase is tightly regulated by a complex interplay of signaling pathways initiated by secretagogues such as histamine, acetylcholine, and gastrin.[1][2] These signaling cascades ultimately lead to the translocation and activation of the proton pump at the secretory canaliculi of the parietal cell.

Esomeprazole belongs to the class of proton pump inhibitors (PPIs), which are the most potent inhibitors of gastric acid secretion.[3] Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase, thereby blocking the final common pathway of acid production.[4]

Physicochemical Properties and Activation of Esomeprazole

Esomeprazole is a weak base and a prodrug, meaning it is administered in an inactive form and requires activation at its site of action.[5][6] Its chemical structure, a substituted benzimidazole, confers specific physicochemical properties that are crucial for its mechanism of action.

| Property | Value | Reference |

| pKa1 (Pyridine) | ~4.06 | --INVALID-LINK-- |

| pKa2 (Benzimidazole) | ~0.79 | --INVALID-LINK-- |

| IC50 (H+/K+-ATPase) | 2.3 µM | [Esomeprazole sodium, H+/ K+-ATPase (proton pump) inhibitor (CAS 161796-78-7) |

The activation of esomeprazole is a multi-step process that occurs in the highly acidic environment of the secretory canaliculi of the parietal cell:

-

Accumulation: As a weak base, esomeprazole freely crosses cell membranes and accumulates in the acidic secretory canaliculi of the parietal cells.[5]

-

Protonation: In the acidic environment (pH < 2), the pyridine and benzimidazole nitrogens of esomeprazole become protonated.[7][8]

-

Conversion to Sulfenamide: The protonated form undergoes a chemical rearrangement to form a reactive tetracyclic sulfenamide.[7][8] This active metabolite is the species that directly interacts with the proton pump.

Caption: Activation pathway of esomeprazole in parietal cells.

Molecular Interaction with H+/K+-ATPase

The activated sulfenamide form of esomeprazole forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase.[3] For omeprazole, the racemic mixture of which esomeprazole is the S-enantiomer, these binding sites have been identified as Cys813 and Cys892.[3] This irreversible binding locks the enzyme in an inactive conformation, thereby preventing the transport of H+ ions into the gastric lumen.[4] To restore acid secretion, the parietal cell must synthesize new H+/K+-ATPase molecules.[4]

Regulation of H+/K+-ATPase Activity by Intracellular Signaling

The activity of the H+/K+-ATPase is regulated by intracellular signaling pathways that are initiated by the binding of secretagogues to their respective receptors on the basolateral membrane of the parietal cell. The two major signaling pathways are the cAMP-dependent pathway and the Ca2+-dependent pathway.

cAMP-Dependent Pathway

Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on the parietal cell, which are Gs-coupled. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the translocation of H+/K+-ATPase-containing tubulovesicles to the apical membrane and an increase in proton pump activity.[9]

Ca2+-Dependent Pathway

Acetylcholine, released from enteric neurons, and gastrin, a hormone released from G-cells, bind to M3 muscarinic and CCK2 receptors, respectively.[1] Both of these receptors are Gq-coupled and activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of Ca2+ into the cytoplasm.[10] The increased intracellular Ca2+ and DAG activate Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[2][11] These kinases phosphorylate downstream effectors that contribute to the stimulation of acid secretion.

Caption: Signaling pathways regulating H+/K+-ATPase in parietal cells.

Experimental Protocols

Isolation of Gastric Parietal Cells

Objective: To obtain a primary culture of gastric parietal cells for in vitro studies.

Materials:

-

Mouse or rabbit stomach

-

Collagenase solution

-

Phosphate-buffered saline (PBS)

-

Basement membrane matrix (e.g., Matrigel)

-

Cell culture medium

Procedure:

-

Perfuse the stomach with PBS to remove blood.

-

Isolate the gastric mucosa and mince it into small pieces.

-

Digest the tissue with a collagenase solution to release gastric glands.

-

Plate the isolated glands on a basement membrane matrix-coated culture dish.

-

Culture the cells in an appropriate medium. Parietal cells can be identified by their characteristic morphology and strong staining for H+/K+-ATPase.

H+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory activity of esomeprazole on the H+/K+-ATPase enzyme.

Materials:

-

Isolated gastric microsomes (enriched with H+/K+-ATPase)

-

Esomeprazole solutions of varying concentrations

-

ATP solution

-

Reaction buffer (e.g., Tris-HCl)

-

Reagents for phosphate determination (e.g., malachite green)

Procedure:

-

Prepare a reaction mixture containing the isolated gastric microsomes in the reaction buffer.

-

Add different concentrations of esomeprazole to the reaction mixture and pre-incubate.

-

Initiate the enzymatic reaction by adding ATP.

-

After a defined incubation period, stop the reaction.

-

Measure the amount of inorganic phosphate released from ATP hydrolysis.

-

Calculate the percentage of inhibition for each esomeprazole concentration and determine the IC50 value.[3]

Measurement of Intracellular pH (pHi)

Objective: To measure changes in the intracellular pH of parietal cells in response to esomeprazole.

Materials:

-

Isolated parietal cells

-

HEPES-buffered saline

-

Fluorescence microscope or plate reader

Procedure:

-

Load the isolated parietal cells with BCECF-AM by incubating them in a solution containing the dye.[4][7]

-

Wash the cells to remove extracellular dye.[4]

-

Excite the cells at two different wavelengths (e.g., 490 nm and 440 nm) and measure the fluorescence emission at a single wavelength (e.g., 535 nm).[7]

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.

-

Establish a calibration curve using buffers of known pH in the presence of an ionophore (e.g., nigericin) to equilibrate intracellular and extracellular pH.[7]

-

Treat the cells with esomeprazole and monitor the change in the fluorescence ratio over time to determine the effect on pHi.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of esomeprazole on gastric parietal cells.

Caption: A typical experimental workflow for studying esomeprazole.

Conclusion